molecular formula C5H12O2S2 B12844385 Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane

Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane

Cat. No.: B12844385
M. Wt: 168.3 g/mol
InChI Key: ZNCFSOMQSFOTKZ-UHFFFAOYSA-N
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Description

Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane is an organosulfur compound known for its unique chemical structure and properties. This compound is part of a broader class of sulfur-containing compounds that have significant applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane typically involves the reaction of butoxy-methyl sulfide with an oxidizing agent. One common method includes the use of hydrogen peroxide or peracids as oxidizing agents under controlled temperature and pH conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols under mild to moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various sulfur-containing derivatives depending on the nucleophile used.

Scientific Research Applications

Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other sulfur-containing compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfur-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition or activation of enzymatic activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Hexoxy-methyl-oxo-sulfanylidene-lambda6-sulfane
  • Dimethyl sulfoximine
  • Sulfoximine derivatives

Uniqueness

Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane is unique due to its specific butoxy group, which imparts distinct chemical and physical properties compared to other sulfoximine derivatives. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C5H12O2S2

Molecular Weight

168.3 g/mol

IUPAC Name

butoxy-methyl-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C5H12O2S2/c1-3-4-5-7-9(2,6)8/h3-5H2,1-2H3

InChI Key

ZNCFSOMQSFOTKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOS(=O)(=S)C

Origin of Product

United States

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